molecular formula C23H16N4 B11519483 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11519483
M. Wt: 348.4 g/mol
InChI Key: CGLIDRNLWKCDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo-triazines. These compounds are known for their unique structural features and diverse biological activities. The presence of both imidazole and triazine rings in the structure imparts significant stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-triphenyl-1,3,5-triazine with suitable imidazole derivatives under acidic or basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions are often employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is unique due to its specific arrangement of phenyl groups and the combination of imidazole and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Chemical Properties
2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound with the molecular formula C23H16N4C_{23}H_{16}N_{4} and a molecular weight of 348.409 g/mol. It features three phenyl groups attached to an imidazo-triazine scaffold, which contributes to its unique biological activities. This compound has garnered attention for its potential pharmacological applications due to its structural properties that allow for interaction with various biological targets.

PropertyValue
Molecular FormulaC23H16N4
IUPAC NameThis compound
Molecular Weight348.409 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
LogP4.7

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Case Study: Breast Cancer
    A study reported that this compound significantly reduced cell viability in MCF-7 breast cancer cells at concentrations of 10-50 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Table: Cytotoxicity Data Against Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis via caspase activation
HeLa30Cell cycle arrest
A54920Induction of oxidative stress

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

  • Case Study: Antibacterial Activity
    In a study assessing the antibacterial effects of various triazine derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.
  • Table: Antimicrobial Activity Results
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa>50

The biological activity of this compound is largely attributed to its ability to interact with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes in cancerous cells and bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3,6-Triphenylimidazo[1,2-b][1,2,4]triazine?

The compound is typically synthesized via cyclization reactions using precursors like aminoguanidine bicarbonate or thiosemicarbazide with fluorinated benzil derivatives. For example, fluorinated analogues are prepared by refluxing 4,4'-difluorobenzil with aminoguanidine in n-butanol, followed by cyclization with monochloroacetic acid or chloroacetonitrile in DMF to yield imidazotriazine cores . Key intermediates are characterized by IR, NMR, and X-ray crystallography to confirm regioselectivity and purity .

Q. How is the structural integrity of Triphenylimidazotriazine derivatives validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve crystallographic ambiguities, especially for small-molecule structures. For example, fluorinated derivatives synthesized via cyclization reactions show planar triazine rings with bond angles consistent with aromaticity . Disordered solvent molecules in crystal lattices require careful refinement to avoid overfitting .

Q. What biological activities are associated with Triphenylimidazotriazine derivatives?

These compounds exhibit diverse activities, including GABAA receptor modulation (e.g., anxiolytic and anticonvulsant effects) and anticancer properties. For instance, fluorinated derivatives inhibit cyclin-dependent kinases (CDKs) at IC50 values <1 μM, as shown in kinase inhibition assays . Antimicrobial activity against Candida albicans (MIC: 8–16 μg/mL) is also reported, linked to electron-withdrawing substituents enhancing membrane penetration .

Advanced Research Questions

Q. How can regioselectivity issues in the synthesis of Triphenylimidazotriazine derivatives be addressed?

Regioselectivity is controlled by optimizing reaction conditions (e.g., solvent polarity, temperature) and precursor design. For example, using dimethyl malonate in THF at 80°C favors cyclization at the C3 position of the triazine ring, while chloroacetonitrile in DMF selectively functionalizes the imidazole moiety . Computational modeling (DFT) predicts electron-deficient sites to guide reagent selection .

Q. What structure-activity relationships (SAR) govern the anticancer activity of Triphenylimidazotriazines?

Fluorine substitution at the 4'-position of phenyl groups enhances CDK2 inhibition by increasing lipophilicity and binding affinity to ATP pockets. Derivatives with 3-amino substituents show 3-fold higher cytotoxicity (IC50: 0.8 μM) against MCF-7 cells compared to unsubstituted analogues . Hydrogen bonding between the triazine N2 atom and kinase residues (e.g., Glu81 in CDK2) is critical for activity .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in reported IC50 values often arise from assay variability (e.g., ATP concentration in kinase assays) or impurity profiles. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) is recommended. For example, fluorinated derivatives showing inconsistent antifungal activity require HPLC purity checks (>95%) and standardized MIC protocols .

Q. What challenges arise in crystallographic analysis of Triphenylimidazotriazine derivatives?

Twinning and pseudosymmetry are common due to planar aromatic systems. SHELXD is used for initial structure solution, followed by TWIN refinement in SHELXL for twinned data. For example, a derivative with a thiazolo-triazine core required a twin law (-h, -k, l) to resolve overlapping reflections .

Q. What mechanistic insights explain the GABAA receptor modulation by Triphenylimidazotriazines?

Radioligand displacement assays (e.g., using [<sup>3</sup>H]flunitrazepam) show that 7-phenyl derivatives bind to the benzodiazepine site with Ki values of 10–50 nM. Molecular docking reveals hydrophobic interactions between phenyl groups and receptor subpockets (e.g., α1/γ2 interface), while the triazine ring stabilizes hydrogen bonds with His102 .

Q. How do substituents influence the pharmacokinetic profile of Triphenylimidazotriazines?

Fluorine atoms improve metabolic stability by reducing CYP450-mediated oxidation. A 4'-fluoro derivative showed a 2.5-fold longer half-life (t1/2: 4.2 h) in rat plasma compared to non-fluorinated analogues. LogP values >3.5 correlate with increased blood-brain barrier penetration, critical for CNS-targeted agents .

Q. What computational strategies optimize Triphenylimidazotriazine derivatives for selective kinase inhibition?

Free-energy perturbation (FEP) simulations predict binding free energies for CDK2 vs. CDK4 selectivity. A derivative with a 6-(4-fluorobenzyl) group showed ΔΔG = −2.1 kcal/mol for CDK2 due to steric complementarity with the hydrophobic back pocket. Machine learning models trained on kinase inhibition datasets prioritize substitutions at C3 and C6 .

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C23H16N4/c1-4-10-17(11-5-1)20-16-27-23(24-20)25-21(18-12-6-2-7-13-18)22(26-27)19-14-8-3-9-15-19/h1-16H

InChI Key

CGLIDRNLWKCDLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.